molecular formula C11H10ClNOS B8733600 8-Chloro-2-(ethylthio)quinolin-4-ol CAS No. 861397-37-7

8-Chloro-2-(ethylthio)quinolin-4-ol

Cat. No.: B8733600
CAS No.: 861397-37-7
M. Wt: 239.72 g/mol
InChI Key: YATAYNAGUJOUQC-UHFFFAOYSA-N
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Description

8-Chloro-2-(ethylthio)quinolin-4-ol is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(ethylthio)quinolin-4-ol typically involves the reaction of 8-chloroquinoline with ethylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(ethylthio)quinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the quinoline ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated quinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

8-Chloro-2-(ethylthio)quinolin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(ethylthio)quinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol
  • 8-Chloro-2,3-dimethyl-quinolin-4-ol
  • 7-Chloro-2-(trifluoromethyl)quinolin-4-ol

Uniqueness

8-Chloro-2-(ethylthio)quinolin-4-ol is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials .

Properties

CAS No.

861397-37-7

Molecular Formula

C11H10ClNOS

Molecular Weight

239.72 g/mol

IUPAC Name

8-chloro-2-ethylsulfanyl-1H-quinolin-4-one

InChI

InChI=1S/C11H10ClNOS/c1-2-15-10-6-9(14)7-4-3-5-8(12)11(7)13-10/h3-6H,2H2,1H3,(H,13,14)

InChI Key

YATAYNAGUJOUQC-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=O)C2=C(N1)C(=CC=C2)Cl

Origin of Product

United States

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